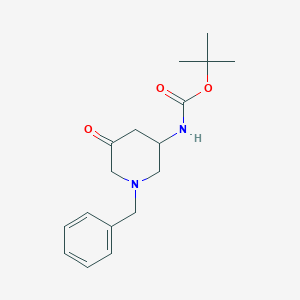

(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester

Description

"(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester" is a piperidine-derived compound featuring a benzyl group at the N1 position, a ketone at the C5 position, and a tert-butoxycarbonyl (Boc)-protected carbamate group at the C3 position. This structure renders it a valuable intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, where the Boc group serves as a temporary protective moiety for amines.

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-5-oxopiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARZITVVOYFEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)CN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diketones or 1,5-diamines, under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

Formation of the Carbamic Acid Ester: The carbamic acid ester can be formed by reacting the piperidine derivative with an isocyanate or carbamoyl chloride.

Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of various derivatives.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions.

Scientific Research Applications

(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound can be compared to other Boc-protected piperidine derivatives, such as "(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid" (CAS 652971-20-5, ). Below is a detailed analysis:

¹Hypothetical values based on structural analysis.

²APIs = Active Pharmaceutical Ingredients.

Impact of Substituents on Properties

- Benzyl vs.

- Carbamate Ester vs. Carboxylic Acid : The carbamate ester in the target compound reduces polarity compared to the carboxylic acid in ’s compound, making it more soluble in organic solvents. However, the carboxylic acid in the analog allows for salt formation, improving aqueous solubility .

- 5-Oxo Group : The ketone at C5 in the target compound may influence ring conformation and hydrogen-bonding interactions, affecting receptor binding in biological systems.

Research Findings and Implications

- Stability : Boc-protected carbamates are generally stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), whereas carboxylic acids (as in ’s compound) require orthogonal protection strategies.

- Synthetic Utility : The benzyl group in the target compound may complicate catalytic hydrogenation steps compared to phenyl-substituted analogs, requiring tailored deprotection methods.

Notes on Limitations

The provided evidence lacks direct data on the target compound, necessitating reliance on structural analogs. Further experimental studies (e.g., solubility assays, crystallography) are required to validate these comparisons.

Biological Activity

(1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester, with the CAS number 2555249-86-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H24N2O3

- Molar Mass : 304.3882 g/mol

- Structural Formula : The compound features a piperidine ring substituted with a benzyl group and a tert-butyl carbamate moiety.

1. Anticancer Activity

Recent studies suggest that piperidine derivatives, including (1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester, exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interactions with specific protein targets .

2. Cholinesterase Inhibition

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function . Research indicates that compounds with a piperidine structure can enhance brain exposure and improve dual inhibition properties .

3. Antimicrobial Properties

Studies have also highlighted the antimicrobial potential of piperidine derivatives. Compounds similar to (1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester have demonstrated effectiveness against various bacterial strains, including MRSA and E. coli, by disrupting cell wall integrity and interacting with DNA gyrase .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of piperidine derivatives in cancer therapy, researchers found that a compound structurally similar to (1-Benzyl-5-oxo-piperidin-3-yl)-carbamic acid tert-butyl ester exhibited better cytotoxicity than standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cells. This study employed a three-component cycloaddition strategy to synthesize the compound, emphasizing the importance of structural complexity in enhancing biological activity .

Case Study 2: Alzheimer’s Disease Treatment

A comparative analysis of various piperidine-based inhibitors revealed that those incorporating the benzyl moiety significantly outperformed others in cholinesterase inhibition assays. The study indicated that these compounds not only inhibited AChE effectively but also showed promising antioxidant properties, which are crucial in mitigating oxidative stress associated with neurodegenerative diseases .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.